

Application Notes and Protocols for Scrape Loading Fura-2 Pentapotassium Salt

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Compound of Interest

Compound Name: *Fura-2 pentapotassium*

Cat. No.: *B10787226*

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Introduction

Intracellular calcium (Ca^{2+}) is a ubiquitous second messenger crucial for regulating a vast array of cellular processes, including signal transduction, gene expression, cell proliferation, and apoptosis. Accurate measurement of intracellular Ca^{2+} dynamics is therefore fundamental to research in cell biology and drug discovery. Fura-2 is a ratiometric fluorescent indicator dye widely used for quantifying intracellular calcium concentrations.[1] Unlike its membrane-permeant acetoxymethyl (AM) ester form, **Fura-2 pentapotassium** salt is a membrane-impermeant form of the dye.[2] This characteristic prevents passive loading and subsequent issues with compartmentalization within organelles. However, it necessitates mechanical loading techniques to introduce the dye into the cytoplasm.

Scrape loading is a simple, rapid, and effective method for introducing membrane-impermeant molecules into a large number of adherent cells simultaneously.[3][4][5] The technique involves creating transient mechanical disruptions in the cell membrane in the presence of the molecule of interest, allowing for its entry into the cytoplasm. This application note provides a detailed, step-by-step guide for the scrape loading of **Fura-2 pentapotassium** salt into adherent cells for subsequent intracellular calcium imaging.

Principle of Fura-2 Ratiometric Calcium Measurement

Fura-2 is a dual-excitation ratiometric dye. Upon binding to Ca^{2+} , its fluorescence excitation maximum shifts from approximately 380 nm (Ca^{2+} -free) to 340 nm (Ca^{2+} -bound), while the emission maximum remains relatively constant at around 510 nm.[2][6] By measuring the ratio of fluorescence emission intensity at 510 nm when excited at 340 nm and 380 nm, the intracellular Ca^{2+} concentration can be determined. This ratiometric measurement provides a robust readout that is largely independent of dye concentration, cell thickness, and photobleaching, thus offering a significant advantage over single-wavelength indicators.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation and use of **Fura-2 pentapotassium** salt for scrape loading.

Parameter	Value	Notes
Fura-2 Pentapotassium Salt Stock Solution		
Concentration	1-10 mM	Prepare in Ca ²⁺ -free water or buffer. Protect from light.
Storage	-20°C	Aliquot to avoid repeated freeze-thaw cycles.
Scrape Loading Buffer		
Fura-2 Pentapotassium Salt Concentration	10-100 µM	Optimal concentration should be determined empirically for each cell type.
Buffer Composition	Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)	Must be Ca ²⁺ - and Mg ²⁺ -free to prevent dye saturation and precipitation.
pH	7.2 - 7.4	Adjust as necessary for optimal cell health.
Experimental Conditions		
Incubation Time (during scraping)	1-5 minutes	Minimize time to reduce cell damage.
Incubation Temperature	Room Temperature	
Post-Scraping Incubation	15-30 minutes	Allows for recovery of cell membrane integrity.
Imaging Excitation Wavelengths	340 nm and 380 nm	For Ca ²⁺ -bound and Ca ²⁺ -free Fura-2, respectively.
Imaging Emission Wavelength	~510 nm	

Experimental Protocol: Scrape Loading Fura-2 Pentapotassium Salt

This protocol is designed for adherent cells grown on glass coverslips or in culture dishes.

Materials

- Fura-2, pentapotassium salt
- Anhydrous Dimethyl sulfoxide (DMSO) (for stock solution, optional) or Ca^{2+} -free water
- Hanks' Balanced Salt Solution (HBSS), Ca^{2+} - and Mg^{2+} -free
- Phosphate-Buffered Saline (PBS), Ca^{2+} - and Mg^{2+} -free
- Cell culture medium appropriate for the cell line
- Adherent cells cultured on glass coverslips or in petri dishes
- Sterile scalpel blade or rubber policeman
- Fluorescence microscope equipped with filters for Fura-2 imaging (excitation at 340 nm and 380 nm, emission at ~510 nm) and a rapidly alternating excitation light source.

Reagent Preparation

- **Fura-2 Pentapotassium Salt Stock Solution (1 mM):**
 - Dissolve **Fura-2 pentapotassium** salt in Ca^{2+} -free water or a suitable buffer to a final concentration of 1 mM.
 - Vortex thoroughly to ensure complete dissolution.
 - Aliquot and store at -20°C , protected from light.
- **Scrape Loading Buffer (50 μM Fura-2):**
 - Prepare fresh on the day of the experiment.
 - Dilute the 1 mM **Fura-2 pentapotassium** salt stock solution 1:20 in Ca^{2+} - and Mg^{2+} -free HBSS or PBS. For example, add 5 μL of 1 mM stock to 95 μL of buffer.

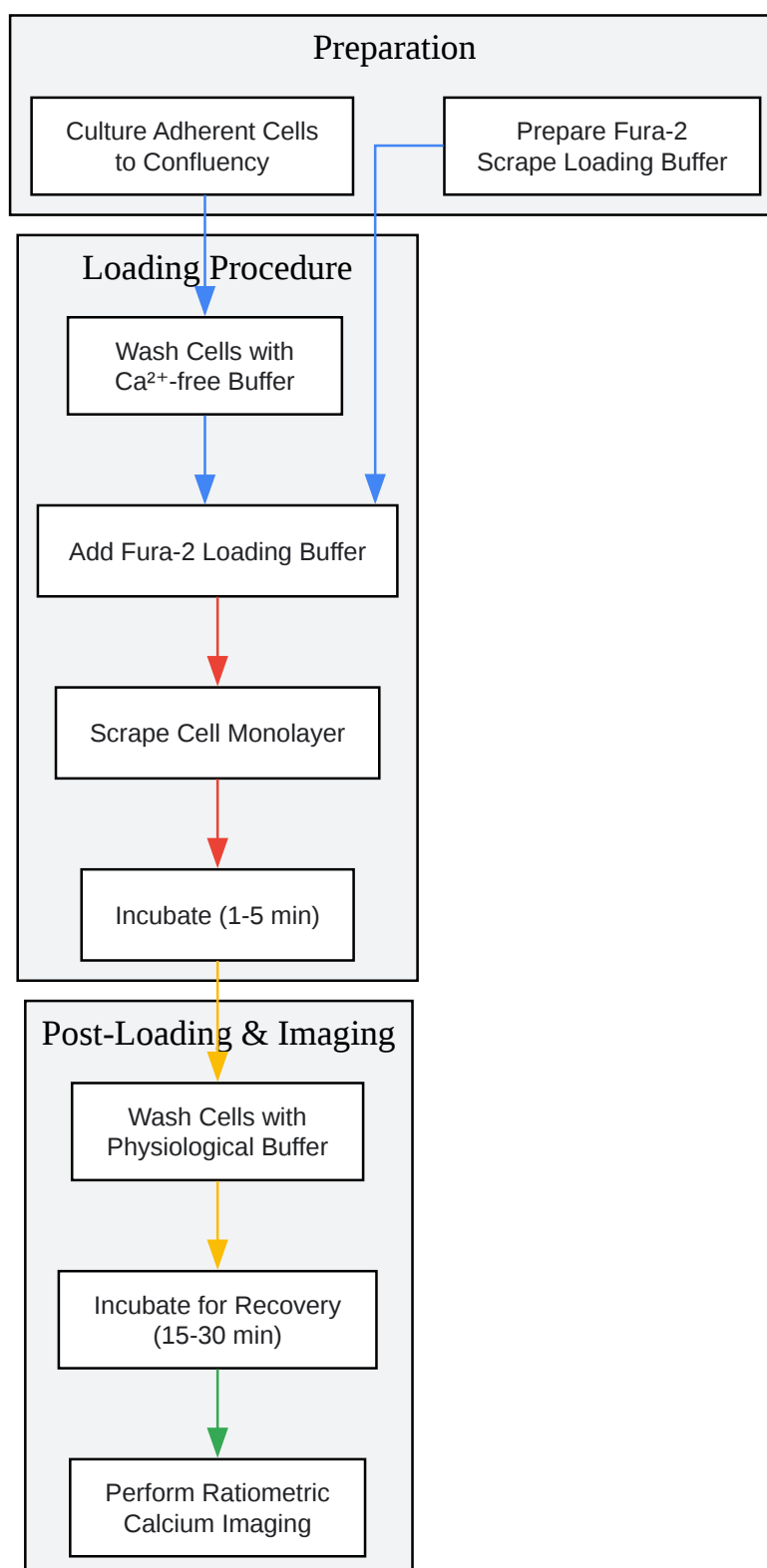
- The optimal final concentration may vary between 10-100 μM and should be determined empirically.

Step-by-Step Procedure

- Cell Preparation:
 - Culture adherent cells on glass coverslips or in a petri dish until they reach a confluent monolayer.
 - On the day of the experiment, aspirate the culture medium from the cells.
- Washing:
 - Gently wash the cell monolayer twice with pre-warmed (37°C) Ca^{2+} - and Mg^{2+} -free HBSS or PBS to remove any residual culture medium and extracellular calcium.
- Scrape Loading:
 - Aspirate the wash buffer.
 - Add a minimal volume of the Fura-2 Scrape Loading Buffer to the cells, just enough to cover the monolayer.
 - Using a sterile scalpel blade or a rubber policeman, make several parallel scrapes across the cell monolayer. The number and force of the scrapes should be optimized to maximize loading efficiency while minimizing cell death.[4]
- Incubation:
 - Immediately following the scraping, incubate the cells at room temperature for 1-5 minutes.[7] This allows the **Fura-2 pentapotassium** salt to diffuse into the transiently permeabilized cells along the scrape lines.
- Post-Loading Wash:
 - Gently aspirate the Scrape Loading Buffer.

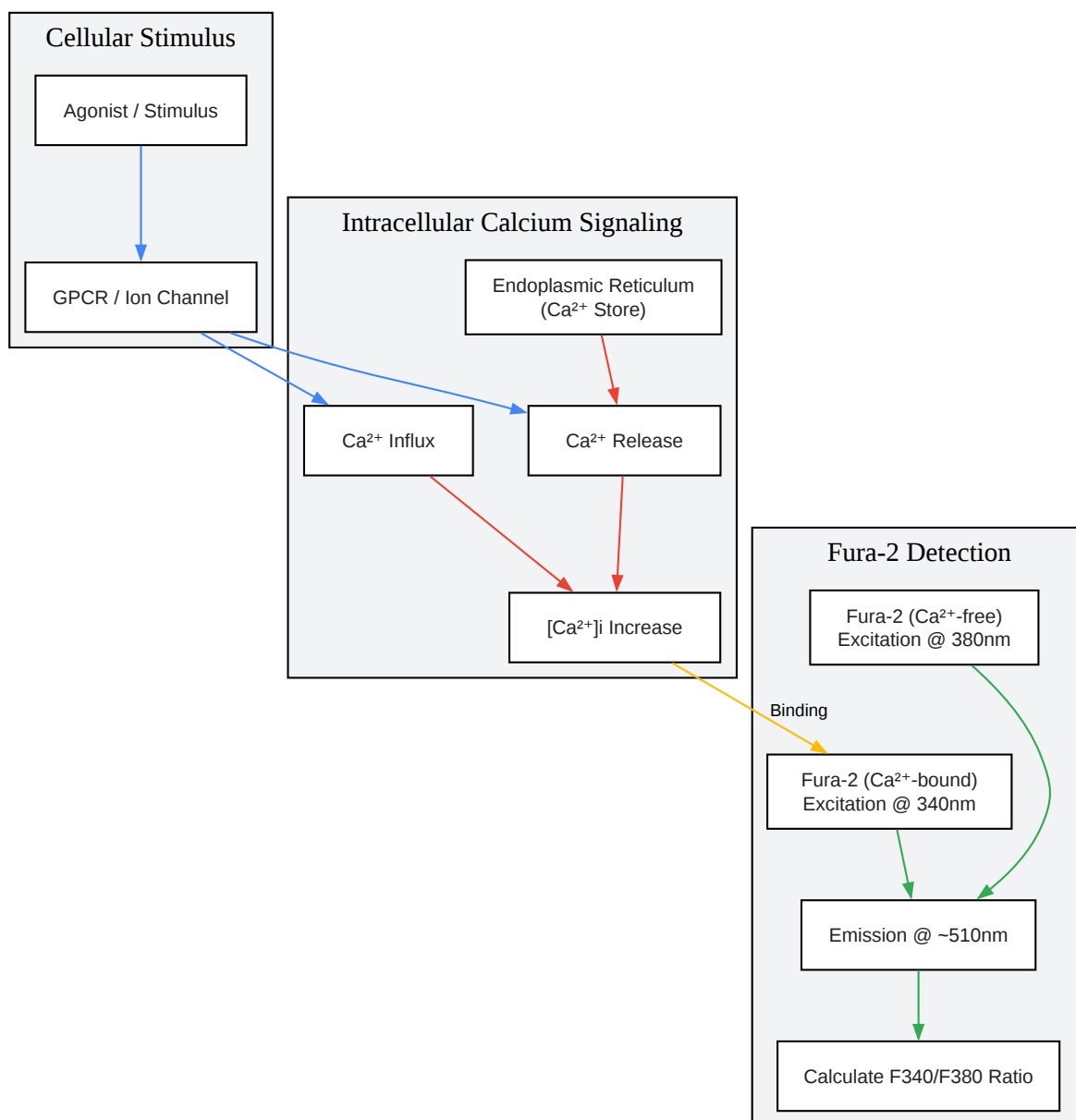
- Wash the cell monolayer three to four times with pre-warmed physiological buffer (e.g., HBSS containing Ca^{2+} and Mg^{2+}) to remove extracellular Fura-2.
- Recovery:
 - Add fresh, pre-warmed physiological buffer or cell culture medium to the cells.
 - Incubate the cells for 15-30 minutes at 37°C to allow the cell membranes to reseal.
- Calcium Imaging:
 - Mount the coverslip onto an imaging chamber on the fluorescence microscope.
 - Excite the cells alternately at 340 nm and 380 nm and collect the emission fluorescence at ~510 nm.
 - The ratio of the fluorescence intensities (F_{340}/F_{380}) is proportional to the intracellular calcium concentration.
 - Establish a baseline fluorescence ratio before stimulating the cells with agonists or antagonists to induce calcium flux.

Mandatory Visualizations



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Caption: Experimental workflow for scrape loading **Fura-2 pentapotassium** salt.



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